Ethyl 4-(diethylamino)-8-ethylquinoline-3-carboxylate
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Overview
Description
Ethyl 4-(diethylamino)-8-ethylquinoline-3-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(diethylamino)-8-ethylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 8-ethylquinoline-3-carboxylic acid with diethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, followed by esterification with ethanol to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The process typically includes the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(diethylamino)-8-ethylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group, where reagents like alkyl halides can introduce different alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Alkyl-substituted quinoline derivatives.
Scientific Research Applications
Ethyl 4-(diethylamino)-8-ethylquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antimalarial activities.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other materials with specific optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(diethylamino)-8-ethylquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline N-oxides: Oxidized derivatives with distinct biological activities.
Dihydroquinoline derivatives: Reduced forms with different pharmacological properties.
Uniqueness
Ethyl 4-(diethylamino)-8-ethylquinoline-3-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Biological Activity
Ethyl 4-(diethylamino)-8-ethylquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₃₁N₃O₂, with a molar mass of approximately 300.4 g/mol. The compound features a quinoline core with a diethylamino group and an ethyl ester functionality, which enhances its solubility and potential interactions with biological systems.
Biological Activities
This compound exhibits several promising biological activities:
- Antitumor Properties : Quinoline derivatives have been extensively studied for their anticancer potential. This compound has shown significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
- Antimicrobial Activity : The compound has demonstrated antibacterial properties against several strains of bacteria. Studies have indicated that it can inhibit bacterial growth effectively, making it a candidate for developing new antibiotics .
- Antiviral Activity : Research suggests that quinoline derivatives, including this compound, may possess antiviral properties. They have been evaluated for their efficacy against various viral infections, showing promise in inhibiting viral replication .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer and infection pathways. For instance, studies have shown that quinoline derivatives can act as inhibitors of DNA gyrase, an enzyme critical for bacterial DNA replication .
- Cell Membrane Penetration : The presence of the diethylamino group enhances the compound's ability to penetrate cell membranes, facilitating its interaction with intracellular targets.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Quinoline Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Diethylamino Group : This step often involves nucleophilic substitution reactions.
- Esterification : The final step typically involves esterifying the carboxylic acid to yield the ethyl ester form.
These methods can be optimized using modern synthetic techniques to improve yields and reduce environmental impact.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Activity : In vitro studies demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC₅₀ values were found to be in the low micromolar range, indicating potent activity.
- Antibacterial Studies : In a series of disc diffusion assays against common bacterial strains (e.g., E. coli, S. aureus), this compound exhibited substantial zones of inhibition compared to control antibiotics .
- Antiviral Efficacy : A study evaluating its antiviral properties against enteroviruses revealed that the compound significantly reduced viral titers in treated cells, suggesting a mechanism that may involve direct viral inhibition or modulation of host cell responses .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Key Features |
---|---|---|
Ethyl 4-(dimethylamino)-6-methylquinoline-3-carboxylate | Structure | Enhanced solubility; moderate anticancer activity |
Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate | Structure | Bromine substitution allows for diverse transformations; potential for increased reactivity |
Ethyl 4-hydroxyquinoline-3-carboxylate | Structure | Hydroxy group provides different reactivity; used in various biochemical applications |
Properties
Molecular Formula |
C18H24N2O2 |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
ethyl 4-(diethylamino)-8-ethylquinoline-3-carboxylate |
InChI |
InChI=1S/C18H24N2O2/c1-5-13-10-9-11-14-16(13)19-12-15(18(21)22-8-4)17(14)20(6-2)7-3/h9-12H,5-8H2,1-4H3 |
InChI Key |
DGBYEWLZTKXPIN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=C(C=N2)C(=O)OCC)N(CC)CC |
Origin of Product |
United States |
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